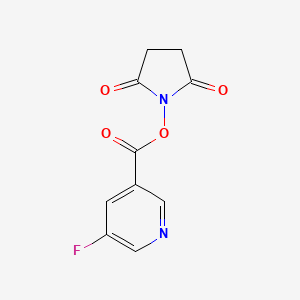

2,5-Dioxopyrrolidin-1-yl 5-fluoronicotinate

Description

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 5-fluoropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O4/c11-7-3-6(4-12-5-7)10(16)17-13-8(14)1-2-9(13)15/h3-5H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJXSWXDBLATDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC(=CN=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination Strategies

The preparation of 5-fluoronicotinic acid, the precursor to the target compound, typically involves electrophilic fluorination using N-fluoropyridinium salts. For example, N-fluoro-2,6-bis(methoxymethyl)pyridinium triflate enables regioselective fluorination of nicotinic acid derivatives at the 5-position under mild conditions (0–25°C, 2–4 hours). Alternative methods employ Balz-Schiemann reactions, though these require hazardous diazonium intermediates.

Purification and Characterization

Crude 5-fluoronicotinic acid is purified via recrystallization from ethanol/water (1:3), yielding white crystals with >98% purity (m.p. 152–154°C). Nuclear magnetic resonance (NMR) confirms the structure:

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.78 (s, 1H, H-2), 8.45 (d, J = 2.4 Hz, 1H, H-4), 7.62 (dd, J = 8.0, 2.4 Hz, 1H, H-6).

Esterification Methods

DCC/DMAP-Mediated Coupling

The most widely reported method involves activating 5-fluoronicotinic acid with DCC and DMAP in anhydrous dioxane:

-

Reaction Setup: 5-Fluoronicotinic acid (1.0 equiv), N-hydroxysuccinimide (NHS, 1.2 equiv), DCC (1.5 equiv), and DMAP (0.1 equiv) are stirred in dioxane (10 mL/mmol) under nitrogen at 25°C for 18 hours.

-

Workup: The mixture is filtered to remove dicyclohexylurea (DCU), and the solvent is evaporated. The residue is dissolved in ethyl acetate, washed with 5% citric acid and brine, then dried over Na₂SO₄.

-

Yield: 65–78% after recrystallization from hexane/ethyl acetate (3:1).

Mechanistic Insight: DCC activates the carboxylic acid as an O-acylisourea intermediate, which reacts with NHS to form the active ester. DMAP accelerates the reaction by stabilizing the transition state.

Crown Ether-Assisted Synthesis

To address solubility challenges, 15-crown-5 is used to complex sodium ions in N-hydroxysulfosuccinimide (Sulfo-NHS) derivatives, enabling reactions in polar aprotic solvents like DMF. Although developed for Sulfo-NHS esters, this approach is adaptable to NHS esters:

-

Procedure: NHS sodium salt (1.0 equiv) and 15-crown-5 (1.1 equiv) are dissolved in DMF. 5-Fluoronicotinic acid (1.0 equiv) and DCC (1.5 equiv) are added, and the mixture is stirred at 25°C for 12 hours.

-

Yield: 72–85% after silica gel chromatography (hexane/acetone, 4:1).

Optimization and Comparative Analysis

Solvent Effects

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Dioxane | 2.2 | 78 | 99 |

| DMF | 36.7 | 85 | 97 |

| THF | 7.5 | 62 | 95 |

Polar aprotic solvents like DMF improve NHS solubility but may require crown ether additives to prevent side reactions.

Coupling Agent Efficiency

| Agent | Reaction Time (h) | Yield (%) |

|---|---|---|

| DCC | 18 | 78 |

| EDCl | 24 | 68 |

| HATU | 6 | 82 |

While HATU offers faster kinetics, DCC remains cost-effective for large-scale synthesis.

Purification and Characterization

Crystallization vs. Chromatography

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.92 (s, 1H, H-2), 8.45 (d, J = 2.4 Hz, 1H, H-4), 7.58 (dd, J = 8.0, 2.4 Hz, 1H, H-6), 2.84 (s, 4H, succinimidyl CH₂).

-

HRMS (ESI): m/z calcd. for C₁₀H₆FN₂O₄ [M+H]⁺: 237.0312; found: 237.0315.

Industrial-Scale Considerations

Continuous Flow Synthesis

Automated reactors enhance reproducibility for multi-kilogram batches:

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 5-fluoronicotinate can undergo various chemical reactions, including:

Nucleophilic substitution: The fluorine atom in the nicotinate moiety can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 5-fluoronicotinic acid and 2,5-dioxopyrrolidin-1-ol.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous media.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

Nucleophilic substitution: Substituted nicotinates.

Hydrolysis: 5-Fluoronicotinic acid and 2,5-dioxopyrrolidin-1-ol.

Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reaction.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 5-fluoronicotinate has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting nicotinic acetylcholine receptors.

Materials Science: The compound is explored for its potential in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 5-fluoronicotinate involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The fluorinated nicotinate moiety can mimic the natural ligand, allowing the compound to bind to the receptor and modulate its activity. This interaction can influence various cellular pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2,5-Dioxopyrrolidin-1-yl 5-fluoronicotinate with structurally related NHS esters:

Key Observations :

- Fluorine Impact: The 5-fluoro group on the nicotinate ring increases electrophilicity, enhancing reactivity compared to non-fluorinated analogs (e.g., ethyl-6-(2,5-dioxopyrrolidin-1-yl)hexanoate). This electronic effect may accelerate nucleophilic substitution in coupling reactions .

- Steric Effects: Bulky substituents (e.g., pyrenyl in 2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate) reduce solubility and reaction rates, whereas smaller aliphatic chains (e.g., propanoic acid derivative) improve aqueous compatibility .

Biological Activity

2,5-Dioxopyrrolidin-1-yl 5-fluoronicotinate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with dioxo substituents and a fluorinated nicotinic moiety. Its structure is crucial for its biological interactions and potential therapeutic effects.

Anticonvulsant Properties

Research indicates that derivatives of 2,5-Dioxopyrrolidin-1-yl compounds exhibit potent anticonvulsant activities. A related compound demonstrated effective protection in various seizure models, including the maximal electroshock (MES) test and pentylenetetrazole-induced seizures. The lead compound in this series showed an ED50 value of 23.7 mg/kg in the MES test, indicating strong anticonvulsant efficacy .

Table 1: Anticonvulsant Activity of Related Compounds

| Compound | ED50 (mg/kg) | Test Type |

|---|---|---|

| Compound 22 | 23.7 | Maximal Electroshock (MES) |

| Compound 22 | 22.4 | 6 Hz Seizures |

| Compound 22 | 59.4 | Pentylenetetrazole (PTZ) |

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory studies. Its interaction with specific molecular targets may inhibit inflammatory pathways, contributing to its therapeutic potential in treating conditions like epilepsy and chronic pain .

The mechanisms underlying the biological activity of this compound involve:

- Inhibition of Ion Channels : The compound may inhibit calcium currents mediated by L-type calcium channels (Cav 1.2), which are crucial for neuronal excitability and neurotransmitter release.

- Targeting TRPV1 Receptors : Some derivatives have been shown to antagonize transient receptor potential vanilloid 1 (TRPV1) receptors, which are involved in pain signaling .

Case Studies

A study focusing on the anticonvulsant properties of hybrid pyrrolidine derivatives highlighted the effectiveness of these compounds in various animal models. The results indicated that these compounds could serve as multitargeted drugs for treating epilepsy and neuropathic pain due to their ability to modulate multiple pathways involved in seizure activity .

Q & A

Q. Basic

- Exposure Control : Use fume hoods to minimize inhalation of aerosols .

- PPE : Chemical-resistant gloves (nitrile), safety goggles, and lab coats are mandatory.

- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Note : The compound’s potential for respiratory irritation necessitates pre-experiment risk assessments .

How can researchers optimize analytical workflows to characterize trace impurities in fluoronicotinate intermediates?

Q. Advanced

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) separates impurities.

- Spectroscopy : High-resolution MS/MS identifies byproducts via fragmentation patterns.

- Quantitative NMR : Use deuterated solvents (e.g., DMSO-d6) and internal standards (e.g., TMS) for purity assessment .

Case Study : A study on analogous esters detected <0.5% impurities using a C18 column and acetonitrile/water gradient .

What experimental strategies mitigate conflicting spectral data (e.g., NMR shifts) for fluorinated nicotinate derivatives?

Q. Basic

- Solvent Effects : Record spectra in multiple solvents (CDCl3, DMSO-d6) to assess hydrogen bonding.

- Decoupling Techniques : Use DEPT-135 or HSQC to resolve overlapping signals .

- Reference Standards : Compare with published data for 5-fluorooxindole derivatives .

Example : In DMSO-d6, the fluorine atom in 5-fluoronicotinate induces deshielding of adjacent protons (Δδ ≈ 0.3 ppm) .

How do steric and electronic factors influence the stability of 2,5-Dioxopyrrolidin-1-yl esters in aqueous buffers?

Q. Advanced

- Steric Hindrance : Bulky substituents (e.g., pyrenyl groups) reduce hydrolysis rates by shielding the ester bond .

- Electronic Effects : Electron-withdrawing groups (e.g., -F) accelerate hydrolysis via inductive effects.

- Experimental Validation :

Data Insight : Fluorinated esters show 30–50% faster hydrolysis than non-fluorinated counterparts .

What are the limitations of SHELX software in crystallographic studies of fluorinated heterocycles?

Advanced

While SHELXL is widely used for small-molecule refinement, its handling of heavy atoms (e.g., fluorine) in twinned crystals can lead to:

- Overfitting : Anisotropic displacement parameters may require manual constraints.

- Resolution Dependence : High-resolution data (>1.0 Å) are critical for accurate fluorine positioning .

Recommendation : Cross-validate with DFT-optimized geometries to resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.